molecular formula C7H7Br3O B1620829 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one CAS No. 23078-55-9

2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one

Cat. No.: B1620829
CAS No.: 23078-55-9
M. Wt: 346.84 g/mol
InChI Key: GDOWPVPCUGJNFA-UHFFFAOYSA-N
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Description

2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one is a brominated cyclopentenone derivative This compound is characterized by its three bromine atoms and a dimethyl group attached to a cyclopentenone ring

Preparation Methods

The synthesis of 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one typically involves the bromination of 4,4-dimethylcyclopent-2-en-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 5 positions. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .

Chemical Reactions Analysis

2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. These interactions can lead to the inhibition of enzymes or modification of protein structures, affecting various biochemical pathways .

Comparison with Similar Compounds

2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one can be compared with other brominated cyclopentenones, such as:

  • 2,3-Dibromo-4,4-dimethylcyclopent-2-en-1-one
  • 2,3,5-Tribromo-4-methylcyclopent-2-en-1-one
  • 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-ol

These compounds share similar structural features but differ in the number and position of bromine atoms or additional functional groups. The unique combination of three bromine atoms and a dimethyl group in this compound gives it distinct chemical properties and reactivity .

Properties

IUPAC Name

2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br3O/c1-7(2)5(9)3(8)4(11)6(7)10/h6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOWPVPCUGJNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)C(=C1Br)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380357
Record name 2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23078-55-9
Record name 2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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